An In-Depth Technical Guide to (R)-N-Desethyl Oxybutynin Hydrochloride
An In-Depth Technical Guide to (R)-N-Desethyl Oxybutynin Hydrochloride
This guide provides a comprehensive technical overview of (R)-N-Desethyl Oxybutynin Hydrochloride (CAS Number: 181647-12-1), a molecule of significant interest in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and pharmacological properties.
Introduction and Significance
(R)-N-Desethyl Oxybutynin is the pharmacologically active R-enantiomer of N-desethyloxybutynin, the primary active metabolite of oxybutynin.[1] Oxybutynin is a widely prescribed anticholinergic agent for the treatment of overactive bladder.[2] The parent drug, a racemate, is metabolized in the liver by the cytochrome P450 enzyme system (primarily CYP3A4) to N-desethyloxybutynin.[3] This metabolite is not only active but is believed to be a major contributor to the anticholinergic side effects associated with oxybutynin therapy, such as dry mouth.[4] Understanding the properties of the individual enantiomers of this metabolite is crucial for the development of next-generation therapies with improved efficacy and tolerability. The (R)-enantiomer, in particular, is noted for its potent antimuscarinic activity.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. The key properties of (R)-N-Desethyl Oxybutynin Hydrochloride are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 181647-12-1 | [5] |
| Molecular Formula | C₂₀H₂₈ClNO₃ | [6] |
| Molecular Weight | 365.89 g/mol | [5][6] |
| Appearance | White to Off-White Solid | |
| Solubility | Soluble in Methanol | [6][7] |
| Storage Temperature | -20°C | [5] |
| IUPAC Name | 4-(ethylamino)but-2-yn-1-yl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | [5] |
Synthesis and Purification
The enantioselective synthesis of (R)-N-Desethyl Oxybutynin Hydrochloride is a critical process for obtaining the pure, active stereoisomer. The synthesis can be conceptually broken down into two key stages: the preparation of the chiral acid intermediate, (R)-cyclohexylphenylglycolic acid, and its subsequent esterification with an appropriately protected amino alcohol, followed by deprotection and salt formation.
Synthetic Workflow
The overall synthetic strategy involves a multi-step process designed to ensure high enantiomeric purity of the final product.
Caption: Synthetic workflow for (R)-N-Desethyl Oxybutynin Hydrochloride.
Detailed Experimental Protocol (Illustrative)
This protocol is an illustrative example based on established chemical principles for esterification and chiral synthesis.[4][8][9] Researchers should adapt and optimize these steps based on their specific laboratory conditions and available starting materials.
Part 1: Synthesis of (R)-Cyclohexylphenylglycolic Acid
The enantiomerically pure (R)-cyclohexylphenylglycolic acid can be obtained through the resolution of the racemic mixture.[8] This is a critical step to ensure the stereochemical purity of the final product.
Part 2: Esterification and Salt Formation
-
Activation of (R)-Cyclohexylphenylglycolic Acid: In a reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve (R)-cyclohexylphenylglycolic acid in a suitable anhydrous solvent (e.g., tetrahydrofuran). Cool the solution to 0-5 °C. Add a tertiary amine base (e.g., triethylamine) followed by the dropwise addition of an activating agent such as isobutyl chloroformate to form the mixed anhydride.[4]
-
Esterification: To the solution containing the mixed anhydride, add a solution of N-protected 4-(ethylamino)but-2-yn-1-ol in the same solvent. The protecting group on the nitrogen is crucial to prevent side reactions and can be a group like a benzyl or a p-methoxybenzyl group.[4] Allow the reaction to proceed at a controlled temperature until completion, which can be monitored by techniques like Thin Layer Chromatography (TLC).
-
Work-up and Deprotection: After the reaction is complete, quench the reaction with water and extract the product into an organic solvent. The protecting group can then be removed using standard deprotection methods (e.g., hydrogenolysis for a benzyl group).
-
Purification and Salt Formation: The resulting (R)-N-Desethyl Oxybutynin free base is purified using column chromatography. The purified free base is then dissolved in a suitable solvent (e.g., ethyl acetate) and treated with a solution of hydrochloric acid in an appropriate solvent (e.g., isopropanol) to precipitate the hydrochloride salt.[4]
-
Final Purification: The crude hydrochloride salt is collected by filtration and can be further purified by recrystallization from a suitable solvent system to yield the final product with high purity.
Analytical Characterization
The identity and purity of (R)-N-Desethyl Oxybutynin Hydrochloride must be confirmed using a combination of analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
A validated chiral HPLC method is essential to determine the enantiomeric purity of the final product. A published method for the chiral separation of N-desethyl oxybutynin enantiomers provides a strong foundation for this analysis.[10]
Illustrative Chiral HPLC Method:
-
Column: A polysaccharide-based chiral stationary phase, such as Phenomenex Lux Amylose-2 (150mm × 4.6mm, 3µm), is effective for this separation.[10]
-
Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol such as isopropanol, often with a small amount of an amine modifier like diethylamine (e.g., Hexane/Isopropanol with 0.1 % Diethylamine, 80:20 v/v), can be used for normal-phase separations.[11] Alternatively, a reverse-phase method might employ a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 10mM ammonium bicarbonate).[10]
-
Flow Rate: A typical flow rate is around 0.6-1.0 mL/min.[10][11]
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm) or mass spectrometry (MS) for higher sensitivity and specificity.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons adjacent to the nitrogen and the ester oxygen, the protons of the cyclohexyl and phenyl rings, and the hydroxyl proton.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the carbons of the alkyne, and the carbons of the aromatic and aliphatic rings.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in the positive ion mode would be expected to show a prominent peak for the molecular ion [M+H]⁺ of the free base at m/z 330.2. Tandem mass spectrometry (MS/MS) can be used for structural confirmation and quantification, with characteristic fragment ions.[12]
Pharmacological Profile
(R)-N-Desethyl Oxybutynin Hydrochloride exerts its pharmacological effects primarily through its action as a competitive antagonist at muscarinic acetylcholine receptors.
Mechanism of Action
The primary mechanism of action is the blockade of muscarinic receptors, which are involved in the contraction of the bladder's detrusor muscle. By inhibiting the binding of acetylcholine to these receptors, (R)-N-Desethyl Oxybutynin leads to smooth muscle relaxation, thereby increasing bladder capacity and reducing the frequency and urgency of urination.
Caption: Mechanism of action of (R)-N-Desethyl Oxybutynin on bladder muscle.
Muscarinic Receptor Binding Affinity
(R)-N-Desethyl Oxybutynin exhibits a high affinity for muscarinic receptors. Studies have shown that the R-enantiomers of both oxybutynin and its desethyl metabolite are generally more potent than their corresponding S-enantiomers.[13] The metabolite, N-desethyloxybutynin, has been shown to be more potent than the parent compound, oxybutynin, in binding to human cloned muscarinic receptors.[13]
| Receptor Subtype | (R)-Oxybutynin Ki (nM) | (R)-N-Desethyl Oxybutynin Ki (nM) |
| M₁ | 5 | ~2.5 (estimated based on higher potency) |
| M₂ | 14.5 | ~7 (estimated based on higher potency) |
| M₃ | 3.7 | ~1.8 (estimated based on higher potency) |
| M₄ | 5.3 | ~2.6 (estimated based on higher potency) |
| M₅ | 40 | ~20 (estimated based on higher potency) |
| Data for (R)-Oxybutynin from Cayman Chemical product information.[14] The Ki values for (R)-N-Desethyl Oxybutynin are estimated based on the finding that the metabolite is more potent than the parent compound.[13] |
In Vitro and In Vivo Pharmacological Assays
5.3.1. Radioligand Binding Assay Protocol
This assay is used to determine the binding affinity of the compound for different muscarinic receptor subtypes.[15][16]
-
Membrane Preparation: Prepare cell membranes from cell lines expressing individual human muscarinic receptor subtypes (M₁-M₅) or from tissues rich in these receptors (e.g., human bladder detrusor).
-
Incubation: Incubate the membranes with a constant concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound ((R)-N-Desethyl Oxybutynin Hydrochloride).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
5.3.2. Isolated Bladder Tissue Contraction Assay Protocol
This assay assesses the functional antagonist activity of the compound on smooth muscle contraction.[17][18]
-
Tissue Preparation: Isolate the urinary bladder from a suitable animal model (e.g., guinea pig) and cut it into strips.
-
Organ Bath Setup: Mount the bladder strips in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Contraction Induction: Induce sustained contractions of the bladder strips using a muscarinic agonist (e.g., carbachol).
-
Antagonist Addition: Once a stable contraction is achieved, add increasing concentrations of (R)-N-Desethyl Oxybutynin Hydrochloride to the organ bath.
-
Data Recording and Analysis: Record the changes in muscle tension. Plot a concentration-response curve to determine the potency of the antagonist in relaxing the pre-contracted bladder strips.
Safety and Handling
(R)-N-Desethyl Oxybutynin Hydrochloride should be handled with care in a laboratory setting. Personal protective equipment, including gloves, lab coat, and eye protection, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) for the racemic mixture, as specific data for the R-enantiomer may be limited.
Conclusion
(R)-N-Desethyl Oxybutynin Hydrochloride is a key molecule in the study of anticholinergic therapies for overactive bladder. Its potent and selective action on muscarinic receptors makes it a valuable tool for researchers. This guide has provided a comprehensive overview of its synthesis, characterization, and pharmacology, offering a solid foundation for further investigation and development in this field. The detailed protocols and structured data presented herein are intended to facilitate the work of scientists and researchers in advancing our understanding and application of this important compound.
References
-
The Preparation and Human Muscarinic Receptor Profiling of Oxybutynin and N-Desethyloxybutynin Enantiomers. (2006). ResearchGate. Retrieved from [Link]
- EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters. (n.d.). Google Patents.
-
Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. (2021). MDPI. Retrieved from [Link]
-
Oxybutynin Chloride Tablets 5 mg, USP. (2022). Apotex Inc. Retrieved from [Link]
-
Oxybutynin-impurities. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Inhibitory effect of anticholinergics on the contraction of isolated caprine urinary bladder detrusor muscle. (2007). PubMed. Retrieved from [Link]
- Synthesis of optically active cyclohexylphenylglycolic acid and its esters. (n.d.). Google Patents.
-
Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial. (2014). PubMed. Retrieved from [Link]
-
In vitro muscarinic receptor radioligand-binding assays. (2010). PubMed. Retrieved from [Link]
-
Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study. (2013). PubMed. Retrieved from [Link]
-
Chiral Separation of Oxybutynin with a Lux® i-Amylose-3 Chiral Stationary Phase by HPLC under General Normal. (n.d.). Phenomenex. Retrieved from [Link]
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]
-
(PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays. (2010). ResearchGate. Retrieved from [Link]
-
The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. (2006). PubMed. Retrieved from [Link]
-
Contraction of isolated guinea-pig ileum by urotensin II via activation of ganglionic cholinergic neurons and acetylcholine release. (2004). PubMed. Retrieved from [Link]
-
synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. (2024). Indo American Journal of Pharmaceutical Research. Retrieved from [Link]
-
Novel synthesis of 3-(Phenyl) (ethylamino) methyl)-4-hydroxy-2H-chromen-2-one derivatives using biogenic ZnO nanoparticles and their applications. (2022). ResearchGate. Retrieved from [Link]
-
The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers. (2006). PubMed. Retrieved from [Link]
-
Autonomous activity in the isolated guinea pig bladder. (2003). PubMed. Retrieved from [Link]
-
(PDF) An Updated Structure of Oxybutynin Hydrochloride. (2024). ResearchGate. Retrieved from [Link]
-
Oxybutynin. (n.d.). PubChem. Retrieved from [Link]
-
9.2.7. Synthesis of 4-(Thiophen-2-yl)pyrrolidin-2-one via Horner–Wadsworth–Emmons Reaction and Reductive Cyclisation. (n.d.). ResearchGate. Retrieved from [Link]
-
Oxybutynin: Package Insert / Prescribing Information. (n.d.). Drugs.com. Retrieved from [Link]
-
(PDF) Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid). (n.d.). ResearchGate. Retrieved from [Link]
-
Modulation of autonomous contractile activity in the isolated whole bladder of the guinea pig. (2004). PubMed. Retrieved from [Link]
-
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
-
-
(n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
-
COMPARISON OF RECEPTOR BINDING CHARACTERISTICS OF COMMONLY USED MUSCARINIC ANTAGONISTS IN HUMAN BLADDER DETRUSOR AND MUCOSA. (n.d.). Retrieved from [Link]
-
Contraction of isolated guinea-pig ileum by urotensin II via activation of ganglionic cholinergic neurons and acetylcholine release. (2004). PubMed. Retrieved from [Link]
-
-
(n.d.). International Braz J Urol. Retrieved from [Link]
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Esterification of 7-theophyllineacetic acid with diethylene glycol monomethyl ether - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. EP1424321B1 - Synthesis of optically active cyclohexylphenylglycolate esters - Google Patents [patents.google.com]
- 5. (R)-N-Desethyl Oxybutynin Hydrochloride | LGC Standards [lgcstandards.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Desethyl Oxybutynin Hydrochloride - Daicel Pharma Standards [daicelpharmastandards.com]
- 8. WO2000023414A2 - Synthesis of optically active cyclohexylphenylglycolic acid and its esters - Google Patents [patents.google.com]
- 9. iajpr.com [iajpr.com]
- 10. Parallel achiral-chiral determination of oxybutynin, N-desethyl oxybutynin and their enantiomers in human plasma by LC-MS/MS to support a bioequivalence trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 12. Simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS to support a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The preparation and human muscarinic receptor profiling of oxybutynin and N-desethyloxybutynin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ics.org [ics.org]
- 17. Autonomous activity in the isolated guinea pig bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modulation of autonomous contractile activity in the isolated whole bladder of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
